molecular formula C18H19ClFNO2 B5702755 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide

Cat. No.: B5702755
M. Wt: 335.8 g/mol
InChI Key: ATWHOOBWCBHEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide, commonly known as 'Fenofibrate', is a synthetic fibric acid derivative that is widely used in the treatment of hyperlipidemia and dyslipidemia. Fenofibrate is a potent lipid-modifying agent that lowers triglycerides and increases high-density lipoprotein (HDL) cholesterol levels in the blood. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various cardiovascular and metabolic diseases.

Mechanism of Action

Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a decrease in circulating triglyceride levels and an increase in 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a wide range of biochemical and physiological effects, including:
- Decreased circulating triglyceride levels
- Increased this compound cholesterol levels
- Decreased low-density lipoprotein (LDL) cholesterol levels
- Increased fatty acid oxidation
- Decreased inflammation
- Increased insulin sensitivity
- Decreased oxidative stress

Advantages and Limitations for Lab Experiments

Fenofibrate is a widely used lipid-modifying agent that has been extensively studied in both in vitro and in vivo experiments. Its lipid-lowering effects make it a valuable tool for studying the role of lipids in various disease states, while its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various cardiovascular and metabolic diseases. However, like all drugs, Fenofibrate has its limitations and should be used with caution in certain populations, such as those with liver or kidney disease.

Future Directions

There are several future directions for research on Fenofibrate, including:
- Further investigation of its anti-inflammatory and antioxidant properties and their potential therapeutic implications
- Exploration of its effects on other metabolic pathways, such as glucose metabolism and insulin signaling
- Development of new formulations and delivery methods to improve its efficacy and reduce side effects
- Investigation of its potential as a treatment for other diseases, such as non-alcoholic fatty liver disease and Alzheimer's disease.

Synthesis Methods

Fenofibrate can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-fluorobenzyl cyanide to form 4-chlorophenyl 4-fluorobenzyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, Fenofibrate.

Scientific Research Applications

Fenofibrate has been extensively studied for its therapeutic potential in the treatment of various cardiovascular and metabolic diseases, including hyperlipidemia, dyslipidemia, atherosclerosis, and diabetes. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on cardiovascular and metabolic health.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWHOOBWCBHEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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